

Physicochemical properties of 1,4-diazepane-1-sulfonamide

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Compound of Interest

Compound Name: 1,4-Diazepane-1-sulfonamide

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An In-Depth Technical Guide to the Physicochemical Properties of **1,4-Diazepane-1-Sulfonamide**

Abstract

1,4-Diazepane-1-sulfonamide is a foundational heterocyclic scaffold combining the structural features of a saturated seven-membered diazepine ring with a primary sulfonamide group. While its more complex derivatives have found applications in medicinal chemistry, particularly as antagonists for serotonin receptors, the core molecule itself is not extensively characterized in public literature.^[1] This guide serves as a comprehensive technical roadmap for researchers, scientists, and drug development professionals aiming to synthesize, characterize, and understand the fundamental physicochemical properties of this compound. We provide a narrative built on established principles of medicinal chemistry, detailing not just the methods of determination but the scientific rationale behind them. This document outlines plausible synthetic routes, detailed protocols for determining critical parameters such as pKa, LogP, and solubility, and the expected spectroscopic signatures. By framing this as a complete characterization workflow, we aim to provide a self-validating system for any laboratory to produce and analyze this versatile chemical entity.

Introduction: The Sulfonamide-Diazepane Scaffold

The convergence of the sulfonamide group and the 1,4-diazepane ring in a single molecule creates a scaffold of significant interest in drug discovery. Sulfonamides are a well-established pharmacophore, present in a wide array of therapeutics including antimicrobial, antiviral, and

anticancer agents.[2][3][4] Their ability to act as bioisosteres of carboxylic acids and to engage in strong hydrogen bonding interactions makes them a privileged functional group.[5][6] The 1,4-diazepane moiety is a flexible, saturated heterocycle that provides a three-dimensional framework for orienting substituents and interacting with biological targets.[7]

The physicochemical properties of any drug candidate—such as its acidity, lipophilicity, and solubility—are paramount as they govern its absorption, distribution, metabolism, and excretion (ADME) profile.[8][9][10] An imbalance in these properties can lead to poor bioavailability or off-target toxicity, ultimately causing failure in later stages of drug development.[11][12] Given the absence of extensive experimental data for the parent **1,4-diazepane-1-sulfonamide**, this guide establishes the foundational work required to unlock its potential as a building block for novel therapeutics.

Molecular Profile and In Silico Predictions

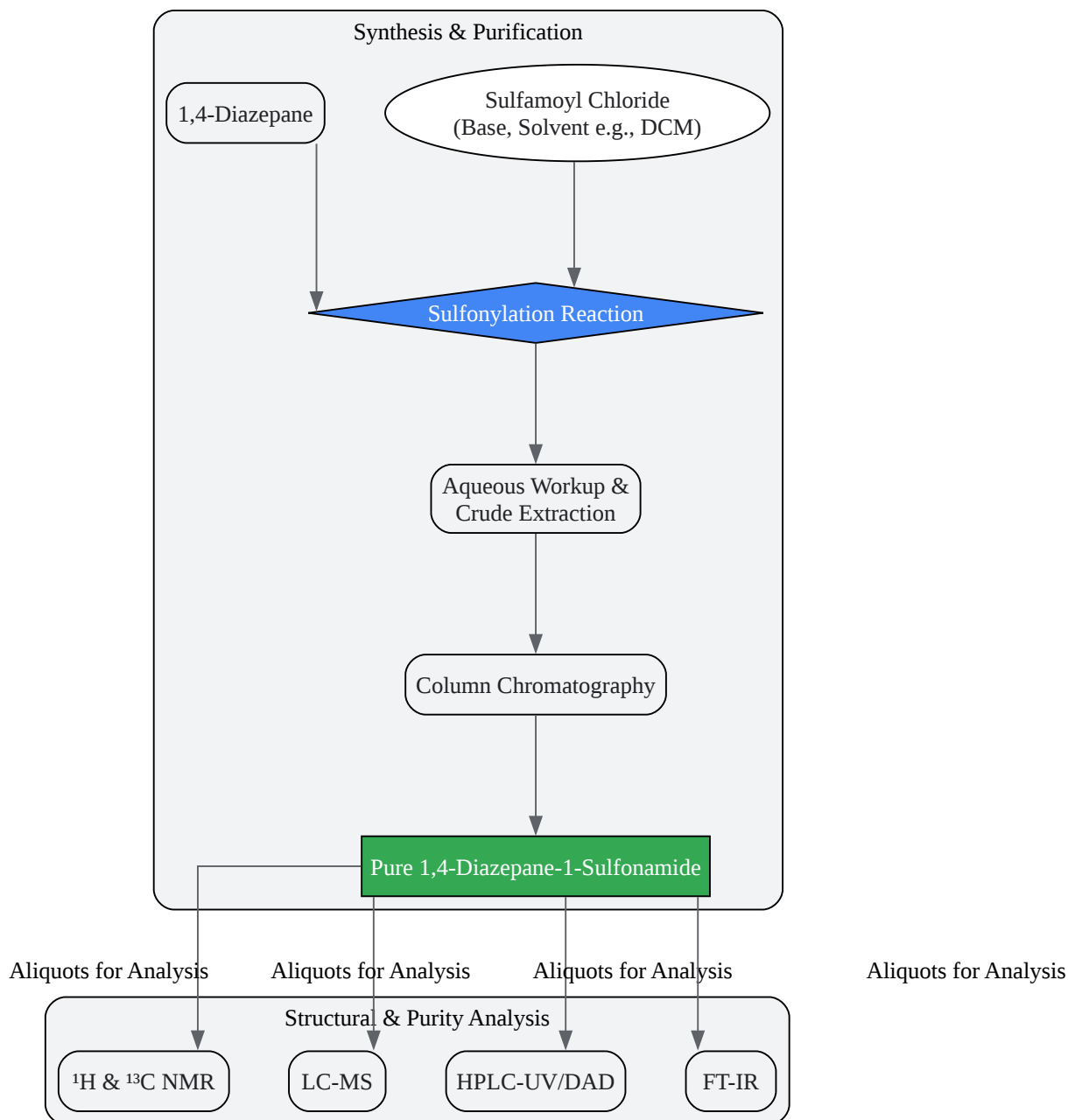
Before embarking on experimental work, an analysis of the molecule's structure and computationally predicted properties provides a crucial starting point. These predictions help anticipate the molecule's behavior and inform the design of appropriate analytical experiments.

The structure features two key ionizable centers: the acidic proton on the primary sulfonamide nitrogen and the basic secondary amine within the diazepane ring. This dual acidic/basic nature suggests that the molecule's charge and properties will be highly dependent on pH.

Property	Predicted Value / Formula	Data Source	Significance
Molecular Formula	C ₅ H ₁₃ N ₃ O ₂ S	PubChem	Foundational for all mass-based calculations. [13]
Molecular Weight	179.24 g/mol	PubChem	Essential for preparing solutions of known concentration. [13]
XLogP3-AA	-1.5	PubChem	Predicts high hydrophilicity, suggesting good aqueous solubility but potentially poor passive membrane permeability. [13]
Hydrogen Bond Donors	2	PubChem	The N-H groups on the sulfonamide and the diazepine ring can donate hydrogen bonds, influencing solubility and receptor binding. [13]
Hydrogen Bond Acceptors	4	PubChem	The oxygen atoms of the sulfonyl group and the nitrogen atoms can accept hydrogen bonds. [13]

Synthesis and Characterization Workflow

A logical workflow is essential for the efficient synthesis and validation of the target compound. The proposed pathway begins with a common starting material and proceeds through sulfonylation, followed by rigorous purification and structural confirmation.



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Caption: General workflow for synthesis and structural validation.

Proposed Synthetic Protocol

This protocol describes a standard method for the N-sulfonylation of a secondary amine.

- **Preparation:** In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 1,4-diazepane (1.0 eq) and a non-nucleophilic base such as triethylamine (2.2 eq) in anhydrous dichloromethane (DCM).
- **Reaction:** Cool the mixture to 0 °C in an ice bath. Slowly add a solution of sulfamoyl chloride (1.1 eq) in anhydrous DCM dropwise over 30 minutes.
- **Monitoring:** Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
- **Workup:** Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution. Separate the organic layer, and extract the aqueous layer twice with DCM.
- **Purification:** Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue via silica gel column chromatography to yield the pure product.

Spectroscopic Characterization

- **Nuclear Magnetic Resonance (NMR):** ^1H and ^{13}C NMR are essential for confirming the covalent structure.
 - ^1H NMR: Expect to see complex multiplets for the methylene protons of the diazepane ring. A broad singlet corresponding to the diazepine N-H proton and another for the sulfonamide $-\text{NH}_2$ protons should be observable.
 - ^{13}C NMR: Signals corresponding to the unique carbon atoms of the diazepane ring are expected in the aliphatic region (typically 40-60 ppm).
- **Mass Spectrometry (MS):** High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition by providing a highly accurate mass measurement of the molecular ion.[\[14\]](#)

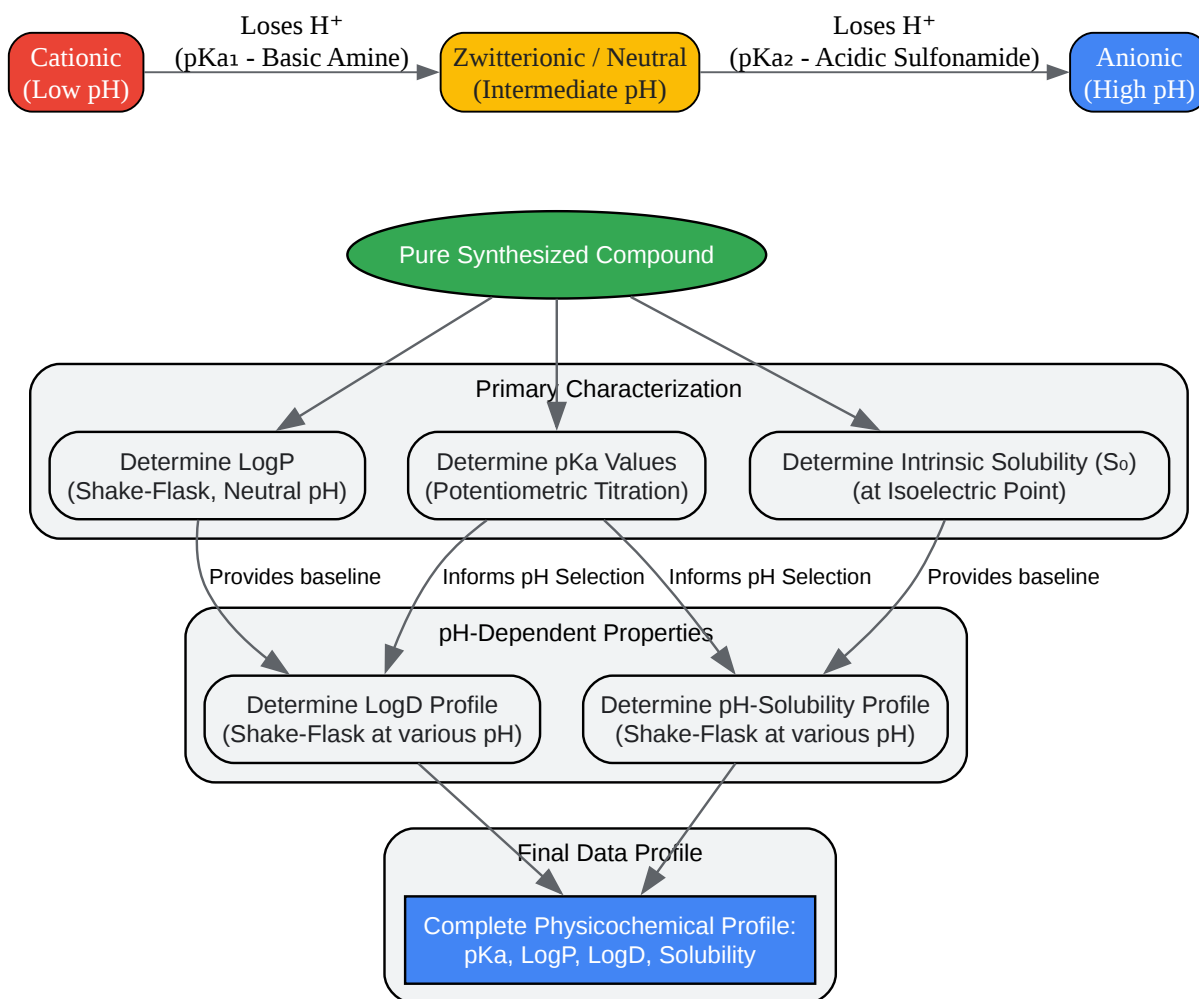
- Infrared (IR) Spectroscopy: The IR spectrum will provide confirmation of key functional groups. Expect strong characteristic stretching bands for the S=O bonds of the sulfonyl group (typically around 1320 cm^{-1} and 1140 cm^{-1}), as well as N-H stretching bands.[14][15]

Core Physicochemical Properties: Experimental Determination

The following sections detail the rationale and protocols for measuring the most critical physicochemical properties that dictate a molecule's behavior in a biological system.

Acidity and Basicity (pKa)

Causality: The pKa values are arguably the most important physicochemical parameter for an ionizable drug. They determine the charge state of the molecule at a given pH, which directly impacts solubility, membrane permeability, receptor binding, and formulation.[16][17] **1,4-diazepane-1-sulfonamide** is amphoteric, possessing both a basic amine and an acidic sulfonamide group. The sulfonamide proton is acidic due to the strong electron-withdrawing effect of the adjacent SO₂ group, while the secondary amine in the ring is basic due to the lone pair of electrons on the nitrogen.[18][19]



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